1-(3-methoxypropyl)-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]thiourea
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Overview
Description
N-(3-METHOXYPROPYL)-N’-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPROPYL)-N’-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]THIOUREA typically involves the reaction of 1-(1-naphthylmethyl)-1H-pyrazole-3-amine with 3-methoxypropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPROPYL)-N’-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPROPYL)-N’-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]THIOUREA is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiourea moiety can form hydrogen bonds with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHOXYPROPYL)-N’-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]UREA: Similar structure but with a urea moiety instead of thiourea.
N-(3-METHOXYPROPYL)-N’-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]CARBAMATE: Contains a carbamate group instead of thiourea.
Uniqueness
N-(3-METHOXYPROPYL)-N’-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]THIOUREA is unique due to the presence of both the thiourea and pyrazole moieties, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N4OS |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-3-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]thiourea |
InChI |
InChI=1S/C19H22N4OS/c1-24-13-5-11-20-19(25)21-18-10-12-23(22-18)14-16-8-4-7-15-6-2-3-9-17(15)16/h2-4,6-10,12H,5,11,13-14H2,1H3,(H2,20,21,22,25) |
InChI Key |
ICVXOXGADLBKRR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=S)NC1=NN(C=C1)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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